molecular formula C22H47NO2 B021994 Dimethyl(octadecyl)ammonium acetate CAS No. 19855-61-9

Dimethyl(octadecyl)ammonium acetate

Cat. No. B021994
CAS RN: 19855-61-9
M. Wt: 357.6 g/mol
InChI Key: UUPXKAJPMYOPLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quaternary ammonium salts like Dimethyl(octadecyl)ammonium acetate are synthesized through the reaction of tertiary amines with alkylating agents. For instance, the synthesis of similar quaternary ammonium derivatives has been demonstrated by reacting N,N-dimethyl ethanolamine with different alkylating agents such as benzyl chloride, lauryl bromide, and octadecyl bromide, utilizing DMF as a solvent and ethyl acetate as a catalyst (Zhang Xue-tong, 2002). These reactions typically result in the formation of quaternary ammonium salts with varying alkyl chain lengths, indicating the versatility of the synthesis method in producing compounds similar to Dimethyl(octadecyl)ammonium acetate.

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds is defined by their central nitrogen atom and the surrounding alkyl chains. Techniques such as IR, 13C NMR, 1H NMR, and MS are pivotal in determining the molecular structures of these derivatives, providing insight into their chemical environment and molecular interactions (Zhang Xue-tong, 2002).

Scientific Research Applications

Quaternary Ammonium Compounds: Scientific Research Applications

Quaternary ammonium compounds are a large class of chemicals known for their antimicrobial properties. They are used across various consumer and industrial products due to these properties. While Dimethyl(octadecyl)ammonium acetate is a specific compound within this class, the applications and research related to quaternary ammonium compounds broadly provide insight into potential uses.

Antimicrobial Properties and Hazard Assessment

  • Antimicrobial Efficacy : Research on compounds like Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride demonstrates their effectiveness as antimicrobials. These compounds are poorly absorbed through skin or orally, primarily excreted in feces, and do not cause systemic toxicity, carcinogenic, or genotoxic effects. They are considered non-volatile and primarily cause local irritation at high concentrations (Luz et al., 2020).

Environmental and Agricultural Applications

  • Agricultural Fertilizers : Ammonium-based fertilizers, such as ammonium sulphate, play a crucial role in agriculture. Research highlights the implications for ammonia volatilization in soils, suggesting strategies to mitigate environmental impacts (Powlson & Dawson, 2021).

Advanced Material Development

  • Biomedical Materials : Quaternary ammonium-based materials are explored for biomedical applications due to their antimicrobial, antifungal, antiviral, and anti-matrix metalloproteinase capabilities. These materials are synthesized using various polymerization techniques, including controlled radical polymerization, to create antimicrobial surfaces (Jiao et al., 2017).

Wastewater Treatment

  • Ammonium Removal : The removal of ammonium from water and wastewater is a critical environmental challenge. Research reviews cost-effective adsorbents like ion exchange materials and highlights innovative approaches for ammonium removal, underscoring the need for efficient, environmentally friendly, and cost-effective solutions (Huang et al., 2017).

Future Directions

A literature survey suggests that future work should emphasize a deeper understanding of interactions between the Mnt and the organic modifiers, and meanwhile expand the applications of OMnt into catalysis, drug carriers, and the biomedical field .

properties

IUPAC Name

acetic acid;N,N-dimethyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPXKAJPMYOPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885102
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(octadecyl)ammonium acetate

CAS RN

19855-61-9
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Record name Dimethyl(octadecyl)ammonium acetate
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